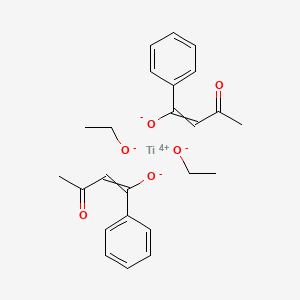

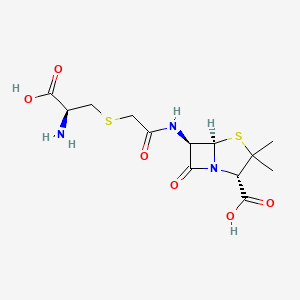

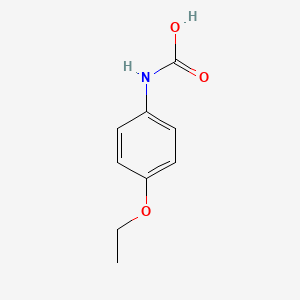

Ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

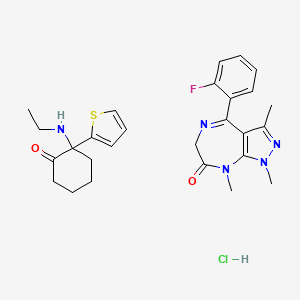

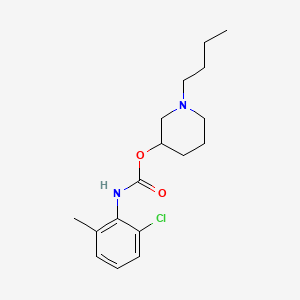

Budotitane is a titanium metal complex, coordinated with asymmetric beta-diketonate ligands, with antineoplastic activity. Although the exact mechanism of action remains to be elucidated, budotitane potentially binds either to macromolecules via coordinative covalent bonds, or via intercalation between nucleic acids strands by the aromatic ring of the beta-diketonate. In addition, this agent appears to cause cardiac arrhythmias and is toxic to the liver and kidneys at higher doses. The development of budotitane was halted due to the rapid loss of its labile groups under physiological conditions.

科学的研究の応用

Photocatalytic Degradation

Ethanolate, when combined with titanium dioxide (TiO2), can be effective in photocatalytic degradation. In a study, the photocatalytic transformation of salbutamol using titanium dioxide under solar irradiation was investigated. This process involves kinetic studies, identification of intermediate compounds, and toxicity evaluation, highlighting the potential of TiO2 in environmental applications (Sakkas et al., 2007).

Production of Reactive Oxygen Species

Research demonstrates that irradiating TiO2 in ethanol generates reactive oxygen species, such as singlet oxygen (1O2) and superoxide anion (O2·-). This is important in the context of biological and environmental applications (Konaka et al., 2001).

Preparation of Barium Titanate

The preparation of barium titanate through the oxalate method in ethanol solution involves starting reagents, reaction temperature, and titration rate, showcasing its utility in material science and engineering (Yamamura et al., 1985).

Photocatalytic Hydrogen Generation

A study on the preparation of mixed-phase TiO2 from nonaqueous reaction of tetrabutyl titanate and oxalic acid in ethanol indicates its superior photocatalytic hydrogen production activity. This suggests applications in renewable energy and hydrogen production (Qiu et al., 2017).

Catalytic Asymmetric Epoxidation

Titanium-catalyzed diastereoselective epoxidations of ene diols and allylic alcohols with beta-hydroperoxy alcohols highlight the use of titanium complexes in synthetic organic chemistry and pharmaceutical applications (Adam et al., 1997).

Ethanol Electrooxidation

Research on ethanol electrooxidation on Pt3M/TiCN electrocatalysts suggests the potential of TiCN as a catalyst support in fuel cell technology (Roca-Ayats et al., 2015).

Alcohol Oxidation

A study on the selective oxidation of soluble aromatic alcohols in water under mild conditions using a titanium dioxide-based composite photocatalyst demonstrates potential in green chemistry applications (Abd-Elaal et al., 2015).

特性

製品名 |

Ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+) |

|---|---|

分子式 |

C24H28O6Ti |

分子量 |

460.3 g/mol |

IUPAC名 |

ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+) |

InChI |

InChI=1S/2C10H10O2.2C2H5O.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2-3;/h2*2-7,12H,1H3;2*2H2,1H3;/q;;2*-1;+4/p-2 |

InChIキー |

HWMJAPURZLIYQA-UHFFFAOYSA-L |

正規SMILES |

CC[O-].CC[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Ti+4] |

同義語 |

udotitane DEPBT diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-Hydroxy-6-(3-hydroxyoct-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1209632.png)